molecular formula C22H25ClN2O2 B5225922 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5225922
M. Wt: 384.9 g/mol
InChI Key: NBKHKSNNFNZZTJ-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that is commonly referred to as a piperidinecarboxamide. This compound has been found to have several potential applications in scientific research, particularly in the field of pharmacology. In

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves binding to the sigma-1 receptor. This receptor is involved in several neurological processes, including pain perception, memory, and mood regulation. Binding to this receptor has been found to have several effects, including modulation of calcium signaling, regulation of ion channels, and regulation of protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide are complex and not fully understood. However, studies have shown that this compound has several effects on the central nervous system, including modulation of pain perception, regulation of mood, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various diseases and conditions. However, one limitation of using this compound is its complex mechanism of action, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One potential direction is to study its effects on specific neurological conditions, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for these and other conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis method for 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves reacting 4-chlorobenzyl chloride with 2-phenylethylamine to form 1-[2-(4-chlorophenyl)ethyl]piperidine. This compound is then reacted with 4-methylbenzylamine in the presence of acetic anhydride to form 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)piperidine. Finally, this compound is reacted with acetic anhydride and triethylamine to form 1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several potential applications in scientific research. One of the main applications is in the field of pharmacology, where it can be used to study the effects of drugs on the central nervous system. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in several neurological processes. This makes it a useful tool for studying the role of this receptor in various diseases and conditions.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-16-2-4-18(5-3-16)14-24-22(27)19-8-11-21(26)25(15-19)13-12-17-6-9-20(23)10-7-17/h2-7,9-10,19H,8,11-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKHKSNNFNZZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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